molecular formula C8H6BrF2NO3 B1412345 6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester CAS No. 1823416-89-2

6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester

Cat. No. B1412345
M. Wt: 282.04 g/mol
InChI Key: JYXWBUQUIVXMNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester” is C8H6BrF2NO3. Its molecular weight is 282.04 g/mol. The exact molecular structure is not available in the searched resources.

Scientific Research Applications

Synthesis and Characterization

  • An efficient synthesis approach for related compounds, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a potent dopamine and serotonin receptor antagonist, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate, demonstrating the potential of similar compounds in pharmacological research (Hirokawa, Horikawa, & Kato, 2000).
  • Spectroscopic data for isomers of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester provide insights into the structural characterization of similar compounds, which is essential for understanding their chemical properties and potential applications (Kadir, Mansor, Osman, & Haris, 2019).

Chemical Properties and Reactions

  • The study on synthesis, crystal structure, and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs helps in understanding the chemical behavior and properties of similar pyridine derivatives, which could be crucial for their use in various scientific applications (Shen, Huang, Diao, & Lei, 2012).
  • A study on the synthesis of carboxylic esters, like the 6-bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester, using 2-methyl-6-nitrobenzoic anhydride demonstrates the potential for creating diverse esters with various applications (Shiina, Ibuka, & Kubota, 2002).

Application in Material Sciences

  • The development of new poly(ester-imide)s, which involves the use of various carboxylic acids including pyridine-based esters, showcases the application of these compounds in material sciences, particularly in developing new polymers with specific properties (Kamel, Mutar, & Khlewee, 2019).

properties

IUPAC Name

methyl 6-bromo-3-(difluoromethoxy)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-14-7(13)6-4(15-8(10)11)2-3-5(9)12-6/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXWBUQUIVXMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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